molecular formula C19H22FN3O3 B042181 Grepafloxacin CAS No. 119914-60-2

Grepafloxacin

Cat. No. B042181
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

Grepafloxacin and its metabolites have been synthesized through various methods, highlighting the complexity and efficiency of its synthesis process. A notable approach involved preparing the metabolites of Grepafloxacin from common intermediates, demonstrating the strategic manipulation of chemical structures to achieve desired derivatives. This process emphasizes the significance of intermediate selection and manipulation in the efficient synthesis of complex molecules like Grepafloxacin and its metabolites (Otsubo, 2000).

Molecular Structure Analysis

The molecular structure of Grepafloxacin, characterized by a fluoroquinolone core with additional substituents, plays a crucial role in its mechanism of action. The structure-activity relationship (SAR) studies of fluoroquinolones suggest that specific modifications to the core structure can significantly influence their antibacterial activity and pharmacokinetic properties. The unique molecular structure of Grepafloxacin contributes to its effectiveness against a wide range of bacterial pathogens, including those resistant to other antibiotics.

Chemical Reactions and Properties

Grepafloxacin's chemical properties, including its reactivity and stability, are influenced by its molecular structure. The fluoroquinolone nucleus is responsible for the compound's antibacterial activity, while substituents attached to this core affect its pharmacokinetic behavior. The synthesis and modifications of Grepafloxacin involve various chemical reactions, such as N-dealkylation and cyclization, which are crucial for optimizing its antibacterial activity and minimizing adverse effects.

Physical Properties Analysis

The physical properties of Grepafloxacin, such as solubility, melting point, and crystalline form, are essential for its formulation and delivery. These properties impact the drug's absorption, distribution, metabolism, and excretion (ADME) profile, which in turn affects its efficacy and safety as an antibiotic. Understanding Grepafloxacin's physical properties is critical for developing effective and patient-friendly pharmaceutical formulations.

Chemical Properties Analysis

Grepafloxacin's chemical properties, including its acid-base behavior, reactivity towards other compounds, and stability under various conditions, are pivotal for its therapeutic use. The presence of the fluorine atom and other substituents in the molecule enhances its potency and spectrum of activity against bacterial infections. The chemical properties of Grepafloxacin also determine its interaction with the target bacterial enzymes and its resistance to enzymatic degradation, contributing to its effectiveness as an antibiotic.

  • (Otsubo, 2000): Discusses the synthesis of Grepafloxacin and its metabolites, providing insights into the synthetic strategies employed.

Scientific Research Applications

  • Anti-Inflammatory Applications : Grepafloxacin inhibits IL-8 protein production and mRNA expression in human airway epithelial cells, which could be beneficial in controlling chronic airway inflammatory diseases (Hashimoto et al., 1999). It also inhibits cytokine production in vitro, partially at the gene transcription level (Ono et al., 2000).

  • Effect on Neutrophils : It has a priming effect on neutrophil superoxide generation, affecting the translocation of certain proteins to membrane fractions (Niwa et al., 2002), and stereospecifically primes neutrophil respiratory burst, with p38 MAPK activation closely related to this priming (Niwa et al., 2004).

  • Bactericidal Activity : Grepafloxacin shows superior activity against Streptococcus pneumoniae and enhanced efficacy compared to amoxicillin against Haemophilus influenzae and Moraxella catarrhalis (Daschner et al., 1999). It is also effective against various Mycoplasma species (Bébéar et al., 1999) and shows potent in vitro activity against a broad spectrum of bacterial pathogens, including streptococci, staphylococci, and sexually transmitted disease pathogens (Marriott, 1998).

  • Pharmacokinetics and Tissue Penetration : It exhibits a large volume of distribution and concentrates in alveolar macrophages, bronchial mucosa, and epithelial lining fluid, making it useful for treating respiratory tract infections (Wise, 1998). It also has a high tissue distribution and exhibits strong antibacterial activity in vivo (Nakajima et al., 2000).

  • Safety and Efficacy : Grepafloxacin is well tolerated with a low potential for joint toxicity and crystalluria compared to other quinolones (Takizawa et al., 1999), and is highly effective in treating acute bacterial exacerbations of chronic bronchitis (Forrest et al., 1997).

Safety And Hazards

Grepafloxacin was withdrawn from the US market in 1999 due to associations with QTc prolongation and adverse cardiovascular events . It’s important to note that grepafloxacin should not be used without the guidance of a healthcare provider .

Future Directions

While grepafloxacin was withdrawn from the market due to safety concerns, research into fluoroquinolones continues. The development of new antibiotics is crucial to combat antibiotic resistance, and fluoroquinolones remain an important class of antibiotics .

properties

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIJTTZAVMXIJGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2048321
Record name Grepafloxacin
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Molecular Weight

359.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Grepafloxacin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014509
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Solubility

6.32e-01 g/L
Record name Grepafloxacin
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Mechanism of Action

Grepafloxacin exerts its antibacterial activity by inhibiting bacterial topoisomerase II (DNA gyrase) and topoisomerase IV, essential enzymes for duplication, transcription, and repair of bacterial DNA.
Record name Grepafloxacin
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Product Name

Grepafloxacin

CAS RN

119914-60-2
Record name Grepafloxacin
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Record name Grepafloxacin
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Record name Grepafloxacin
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Record name Grepafloxacin
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 1-cyclopropyl-6-fluoro-7-bromo-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (0.58 g) in N-methyl-2-pyrrolidone (5 ml) is added 3-methylpiperazine (0.65 g), and the mixture is heated at 90° C. for 20 minutes. After the solvent is distilled off under reduced pressure, ethanol is added to the residue, and the crystals are separated by filtration and are recrystallized from ethyl acetate-ethanol to give 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (310 mg), as white powdery crystals, m.p. 206°-208° C.

Synthesis routes and methods IV

Procedure details

A mixture of 0.75 g (2.68 mmol) of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-5-methyl-4-oxo-3-quinolinecarboxylic acid, 1.07 g (10.4 mmol) of 2-methylpiperazine and 30 mL of acetonitrile was refluxed for 5 hours, then stirred at room temperature overnight. The precipitate was collected by filtration, washed with water/ethanol and acetonitrile, and dried in vacuo to give 0.42 g of the title compound, mp 189°-192° C.
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Synthesis routes and methods V

Procedure details

0.65 g of 2-methylpiperazine was added to a solution of 0.48 g of 1-cyclopropyl-6,7-difluoro-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid in 5 ml of N-methyl-2-pyrrolidone, followed by heating at 90° C. for 20 minutes. After distilling off the solvent under reduced pressure, the residue was added with ethanol. The resulting crystals were filtered and recrystallized from ethyl acetate-ethanol to give 231 mg of 1-cyclopropyl-6-fluoro-7-(3-methyl-1-piperazinyl)-5-methyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,150
Citations
AJ Wagstaff, JA Balfour - Drugs, 1997 - Springer
… in the relative potency of grepafloxacin compared with ciprofloxacin as resistance to ciprofloxacin increased.Uf In this study it was suggested that grepafloxacin may be affected to a …
Number of citations: 69 link.springer.com
R Stahlmann, R Schwabe - The Journal of antimicrobial …, 1997 - academic.oup.com
… Preclinical investigations with grepafloxacin showed that its toxicological profile is similar to … of grepafloxacin was relatively weak and similar to that of ciprofloxacin. Grepafloxacin did …
Number of citations: 74 academic.oup.com
A Lubasch, I Keller, K Borner, P Koeppe… - Antimicrobial agents …, 2000 - Am Soc Microbiol
In an open, randomized, six-period crossover study, the pharmacokinetics of ciprofloxacin, gatifloxacin, grepafloxacin, levofloxacin, moxifloxacin, and trovafloxacin were compared after …
Number of citations: 288 journals.asm.org
C Efthymiopoulos - The Journal of antimicrobial chemotherapy, 1997 - academic.oup.com
… Grepafloxacin is a fluoroquinolone antibiotic which is rapidly absorbed in … Grepafloxacin is eliminated primarily through metabolism … Grepafloxacin plasma concentrations increase …
Number of citations: 46 academic.oup.com
H Lode, F Vogel, W Elies - Clinical therapeutics, 1999 - Elsevier
… Grepafloxacin is a fluoroquinolone antibiotic developed primarily for the treatment of … treated with grepafloxacin. This review assesses the safety profile of grepafloxacin, incorporating …
Number of citations: 29 www.sciencedirect.com
B Wiedemann, P Heisig - The Journal of antimicrobial …, 1997 - academic.oup.com
… Grepafloxacin is a recently developed fluorinated quinolone … clinically available, grepafloxacin carries two additional methyl … and the kill kinetics of grepafloxacin will be reviewed and the …
Number of citations: 31 academic.oup.com
SK Spangler, S Bajaksouzian, MR Jacobs… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The postantibiotic effect (PAE) (10× the MIC) and the postantibiotic sub-MIC effects (0.125, 0.25, and 0.5× the MIC) were determined for six compounds against 12 strains. Measurable …
Number of citations: 21 journals.asm.org
DC Hooper - Clinical microbiology and infection, 1998 - Elsevier
… relationships that relate to grepafloxacin. A comparison of ciprofloxacin and grepafloxacin shows that the two compounds are similar, with two exceptions: grepafloxacin has a methyl …
Number of citations: 14 www.sciencedirect.com
MS Marriott - Clinical microbiology and infection, 1998 - Elsevier
… to other fluoroquinolones remain susceptible to grepafloxacin. Grepafloxacin has potent in vitro … Grepafloxacin provides important improvements over older quinolones and over other …
Number of citations: 6 www.sciencedirect.com
HM Wexler, E Molitoris, SM Finegold - Diagnostic microbiology and …, 1994 - Elsevier
… species than did either grepafloxacin or fleroxacin. Grepafloxacin was more active than … The overall activity of grepafloxacin against anaerobes was marginally better than that of tier…
Number of citations: 15 www.sciencedirect.com

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